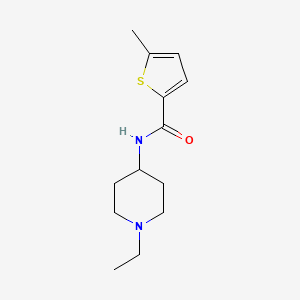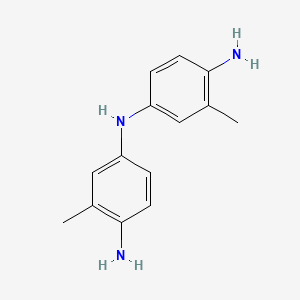
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and drug addiction treatment. SNC80 is a selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that is primarily localized in the brain and spinal cord.
作用机制
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide is a selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that is primarily localized in the brain and spinal cord. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, which leads to analgesic effects. This compound also has a lower affinity for the mu-opioid receptor, which is the primary target of traditional opioid compounds such as morphine and fentanyl. This lower affinity may contribute to the reduced side effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal studies, with a longer duration of action and fewer side effects compared to other opioid compounds. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may be useful in the treatment of opioid addiction. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
实验室实验的优点和局限性
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments, including its potency, selectivity, and longer duration of action compared to other opioid compounds. However, this compound also has some limitations, including its relatively low solubility and stability, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide. One area of research is the development of more stable and soluble forms of this compound, which may increase its utility in experimental settings. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Finally, further research is needed to better understand the mechanism of action of this compound and its potential for use in the treatment of opioid addiction.
合成方法
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide can be synthesized using a variety of methods, including the traditional organic synthesis method and the solid-phase synthesis method. The organic synthesis method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 1-ethyl-4-piperidone in the presence of a reducing agent and a catalyst. The solid-phase synthesis method involves the use of a resin-bound intermediate, which is then reacted with the appropriate reagents to form this compound.
科学研究应用
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential use in pain management and drug addiction treatment. In animal studies, this compound has been shown to produce potent analgesic effects, with a longer duration of action and fewer side effects compared to other opioid compounds. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may be useful in the treatment of opioid addiction.
属性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-15-8-6-11(7-9-15)14-13(16)12-5-4-10(2)17-12/h4-5,11H,3,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMTDVQPBKKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6000969.png)
![2-hydroxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-4(3H)-pyrimidinone](/img/structure/B6000974.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B6000980.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6000990.png)
![N-benzyl-N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6000992.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6001010.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6001022.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001040.png)

![5-(phenoxymethyl)-N-[phenyl(4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6001060.png)
